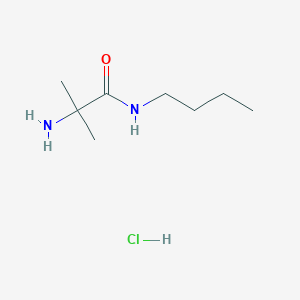![molecular formula C8H7BrN2O B1525230 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-71-1](/img/structure/B1525230.png)
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 and its IUPAC name is 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned a yield of 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activity . For example, one research found that replacing the methoxy group at the 3-position of the phenyl ring in one derivative decreased FGFR1 potency and cellular activity .Physical And Chemical Properties Analysis
The physical form of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is solid . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential in synthesizing novel compounds with antibacterial properties. For instance, a study explored the synthesis of new cyanopyridine derivatives using a related compound as a substrate, resulting in compounds with significant antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values for these derivatives ranged, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Total Synthesis of Natural Alkaloids
The compound has also been employed in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. Research highlights the use of protected versions of the compound to afford a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the synthesis of these alkaloids. The process involves selective and sequential palladium-mediated functionalization, showcasing the versatility of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives in complex organic syntheses (Baeza et al., 2010).
Heterocyclic Synthesis
Furthermore, the compound's derivatives have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in creating structures beneficial for various chemical applications, including agriculture and medicine (Ghelfi et al., 2003).
Organoselenium and DMAP Co-catalysis
In another innovative application, a catalytic system involving derivatives of the compound has been developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes, which have high transannular strain. This showcases the compound's potential in facilitating regioselective syntheses of structurally complex molecules with potential utility in organic and medicinal chemistry (Verma et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . One compound with low molecular weight has been identified as an appealing lead compound beneficial to subsequent optimization .
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLQHBEOAUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696621 | |
| Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-71-1 | |
| Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)





![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)


![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)



